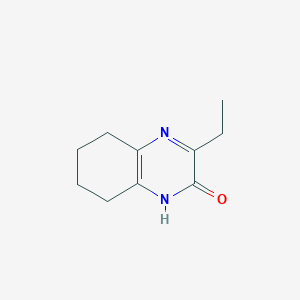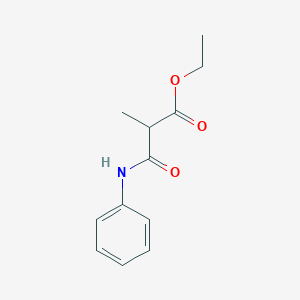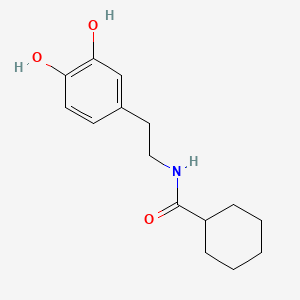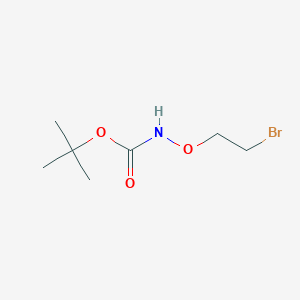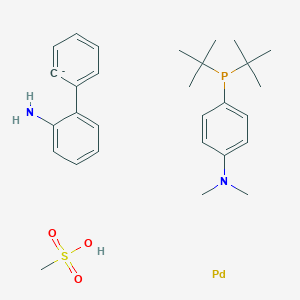
APhos Pd G3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
APhos Pd G3 is a third-generation palladium complex that belongs to the class of Buchwald precatalysts. These complexes are known for their stability and efficiency in catalyzing various chemical reactions. Amphos Palladacycle Gen. 3 is particularly notable for its application in cross-coupling reactions, which are essential in the synthesis of complex organic molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of APhos Pd G3 involves the reaction of 2-(2′-amino-1,1′-biphenyl) with di-tert-butyl(4-N,N-dimethylaminophenyl)phosphine and palladium(II) methylsulfonate. The reaction is typically carried out under mild conditions, making use of air-stable complexes that can be rapidly activated .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
APhos Pd G3 undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as a catalyst to facilitate the transfer of oxygen atoms.
Reduction: It can also be involved in reduction reactions, aiding in the gain of electrons by other molecules.
Common Reagents and Conditions
The common reagents used in reactions involving this compound include aryl halides, alkyl halides, and various nucleophiles. The reactions are typically carried out under mild conditions, often in the presence of a base such as potassium carbonate or sodium hydroxide .
Major Products
The major products formed from reactions involving Amphos Palladacycle Gen. 3 are often complex organic molecules, including pharmaceuticals, agrochemicals, and materials for electronic applications .
Aplicaciones Científicas De Investigación
APhos Pd G3 has a wide range of applications in scientific research, including:
Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: this compound is involved in the development of new pharmaceuticals, particularly in the synthesis of complex drug molecules.
Mecanismo De Acción
The mechanism of action of APhos Pd G3 involves the formation of a palladium(0) species through reductive elimination. This active species then participates in various catalytic cycles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include the activation of aryl halides and the formation of carbon-carbon bonds through cross-coupling reactions .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to APhos Pd G3 include:
- XPhos Palladacycle Gen. 3
- SPhos Palladacycle Gen. 2
- BrettPhos Palladacycle Gen. 3
- RuPhos Palladacycle Gen. 3
Uniqueness
This compound is unique due to its high stability and efficiency in catalyzing cross-coupling reactions. It offers several advantages over other similar compounds, including lower catalyst loading and shorter reaction times .
Propiedades
Fórmula molecular |
C29H42N2O3PPdS- |
|---|---|
Peso molecular |
636.1 g/mol |
Nombre IUPAC |
4-ditert-butylphosphanyl-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C16H28NP.C12H10N.CH4O3S.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-12H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
Clave InChI |
OXTAAFWYZNPFBD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


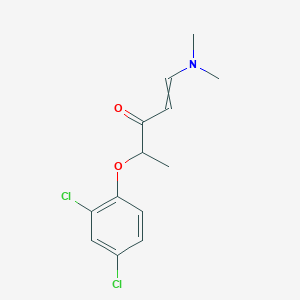
![N-[4-(4-methylpiperazin-1-yl)-2-(propan-2-yloxy)phenyl]formamide](/img/structure/B8708900.png)
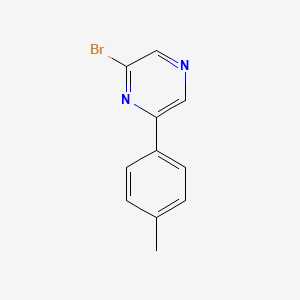
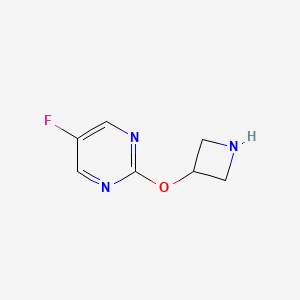
![N-{4-[4-(1H-indazol-3-yl)-1H-1,2,3-triazol-1-yl]benzyl}acetamide](/img/structure/B8708918.png)
![1,2,3,4-Tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B8708924.png)
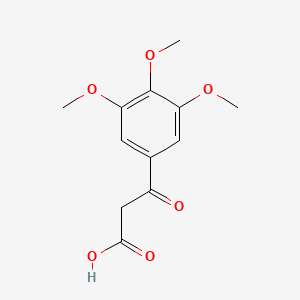
![(R)-1-(4-Methyl-1-phenyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B8708940.png)
![Propanoic acid, 3-[(2-ethoxy-2-oxoethyl)(phenylmethyl)amino]-3-oxo-, ethyl ester](/img/structure/B8708947.png)
![[2-(4-Methoxyphenyl)-[1,3]dioxolan-2-yl]methylamine](/img/structure/B8708952.png)
